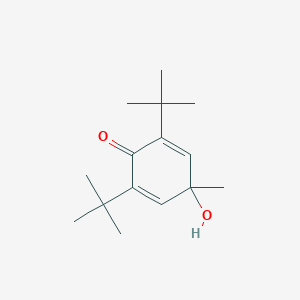

Isochroman-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

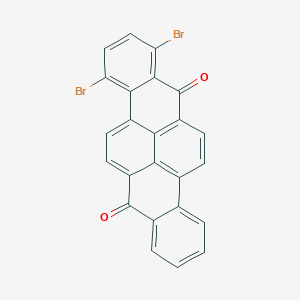

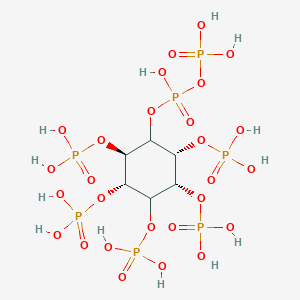

The synthesis of isochroman derivatives, including Isochroman-4-amine, has been a subject of research. One method involves the use of donor/donor carbenes and Rh2 (R-PTAD)4 as a catalyst . This method has been used to synthesize a collection of isochroman substrates in good yield, with excellent diastereo- and enantioselectivity .Molecular Structure Analysis

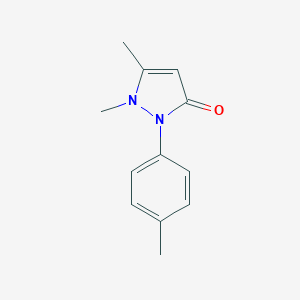

The InChI code for Isochroman-4-amine is 1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Isochroman-4-amine can be involved in various chemical reactions. For instance, it can be used in the synthesis of tetracyclic isochroman frameworks through an asymmetric hetero-Diels–Alder reaction of in-situ generated isochromene and ortho-quinonemethide .Physical And Chemical Properties Analysis

Isochroman-4-amine has a boiling point of 302.7°C at 760 mmHg . It is typically stored at 4°C and should be protected from light .科学的研究の応用

Organic Chemistry: Synthesis of Medicinal Compounds

Summary of Application

Isochroman-4-amine serves as a crucial building block in the synthesis of a wide array of medicinal compounds due to its presence in the chroman-4-one framework, a significant structural entity in oxygen-containing heterocycles .

Methods of Application

The synthesis often involves Pechmann condensation or Michael addition followed by cyclization under specific conditions to yield various 4-chromanone derivatives .

Results and Outcomes

These methodologies have led to the creation of compounds with a broad spectrum of biological and pharmaceutical activities, including antibiotic, antiparasitic, anticancer, and anti-HIV activities .

Biochemistry: Biological Activity Studies

Summary of Application

In biochemistry, Isochroman-4-amine derivatives are studied for their significant biological activities, which include potential antibiotic and anticancer properties .

Methods of Application

Research involves chemical synthesis followed by in vitro and in vivo biological activity assays to determine the efficacy of the compounds .

Results and Outcomes

The studies have highlighted the potential of these compounds as therapeutic agents, with some showing activity in photosynthesis and bronchial asthma treatment .

Analytical Chemistry: Structural Characterization

Summary of Application

Isochroman-4-amine is utilized in analytical chemistry for the structural characterization of complex molecules, leveraging its reactivity and diverse chemical properties .

Methods of Application

Techniques such as spectroscopy and chromatography are employed to elucidate the structures and properties of isochroman-4-amine derivatives .

Results and Outcomes

These methods provide insights into molecular behavior, aiding in the development of new pharmaceuticals and materials .

Forensic Sciences: Detection of Substances

Summary of Application

In forensic sciences, derivatives of Isochroman-4-amine are used in multicomponent reactions to detect substances through colorimetric changes .

Methods of Application

Reactions with ninhydrin, for example, can produce highly colored products that are indicative of the presence of certain compounds .

Results and Outcomes

This application is particularly useful in the identification of narcotics, poisons, and other substances in forensic investigations .

Medicinal Chemistry: Drug Design

Summary of Application

Isochroman-4-amine plays a role in the design of new drugs, with its derivatives being incorporated into molecules with desired therapeutic effects .

Methods of Application

Drug design involves computational modeling and synthetic chemistry to create and optimize compounds with Isochroman-4-amine as a core structure .

Results and Outcomes

The outcome is the development of novel drugs with improved efficacy and reduced side effects for various diseases .

Pharmaceutical Activities: Development of Therapeutics

Summary of Application

The pharmaceutical industry utilizes Isochroman-4-amine in the development of therapeutics due to its broad range of activities .

Methods of Application

Pharmacological studies and clinical trials are conducted to assess the safety and effectiveness of these therapeutics .

Results and Outcomes

Such applications have led to the introduction of new treatments for conditions like diabetes, hypertension, and other chronic diseases .

Safety And Hazards

将来の方向性

The development of a general and stereoselective method towards the rapid construction of tetracyclic isochroman polyketide, such as Isochroman-4-amine, is highly desirable . This is due to the inherent instability of tetracyclic isochroman polyketide and the difficulties in controlling the complex stereochemistry . Future research may focus on overcoming these challenges and improving the synthesis process.

特性

IUPAC Name |

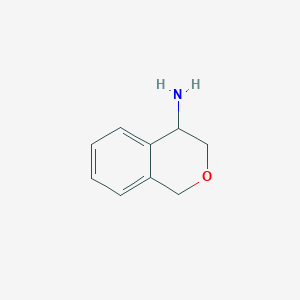

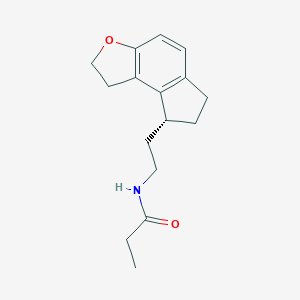

3,4-dihydro-1H-isochromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYWBOBBXXDXHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isochroman-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)

![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)